molecular formula C13H13NO4 B12518679 benzyl (2S)-4,6-dioxopiperidine-2-carboxylate CAS No. 653589-22-1

benzyl (2S)-4,6-dioxopiperidine-2-carboxylate

Cat. No.: B12518679
CAS No.: 653589-22-1
M. Wt: 247.25 g/mol
InChI Key: GZFYCJWRVMXNSH-NSHDSACASA-N
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Description

Benzyl (2S)-4,6-dioxopiperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with a benzyl group and two oxo groups at the 4 and 6 positions, along with a carboxylate group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-4,6-dioxopiperidine-2-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method includes the use of benzyl chloride and a piperidine derivative in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance the reaction rate and yield. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-4,6-dioxopiperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl (2S)-4,6-dioxopiperidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl (2S)-4,6-dioxopiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the benzyl group and the oxo groups at specific positions on the piperidine ring gives this compound distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

653589-22-1

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

benzyl (2S)-4,6-dioxopiperidine-2-carboxylate

InChI

InChI=1S/C13H13NO4/c15-10-6-11(14-12(16)7-10)13(17)18-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,14,16)/t11-/m0/s1

InChI Key

GZFYCJWRVMXNSH-NSHDSACASA-N

Isomeric SMILES

C1[C@H](NC(=O)CC1=O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1C(NC(=O)CC1=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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